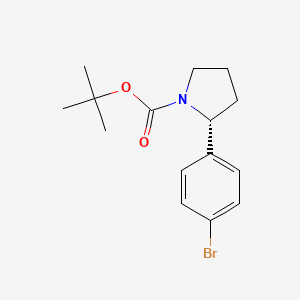

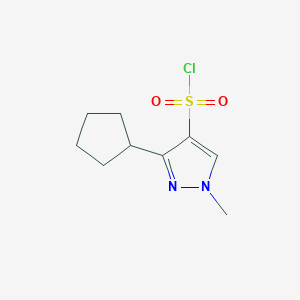

N-(3-chloro-2-methylphenyl)-2,4-dimethyloxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound you’re asking about has additional functional groups attached to the oxazole ring, including a 3-chloro-2-methylphenyl group and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving precursors like 3-chloro-2-methylphenylthiourea and halogenated compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Oxazoles can participate in a variety of reactions, but without specific information, it’s difficult to predict the reactions of this particular compound .Aplicaciones Científicas De Investigación

Antitumor Activity

N-(3-chloro-2-methylphenyl)-2,4-dimethyloxazole-5-carboxamide and its derivatives have been studied for their antitumor properties. For instance, Stevens et al. (1984) explored the synthesis and chemistry of related compounds showing curative activity against L-1210 and P388 leukemia, suggesting potential as antitumor agents (Stevens et al., 1984). Similarly, Cai et al. (2016) synthesized thiazole-5-carboxamide derivatives, with some showing significant anticancer activity against various cell lines (Cai et al., 2016).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various derivatives. McLaughlin et al. (2016) detailed the synthesis and analytical characterization of a specific compound, providing insights into its structure and potential applications (McLaughlin et al., 2016). Shahinshavali et al. (2021) described an alternative route for synthesizing a related compound, highlighting the importance of novel synthetic methods in research (Shahinshavali et al., 2021).

Antimicrobial and Antifungal Activities

Desai et al. (2011) synthesized a series of compounds evaluated for their in vitro antibacterial and antifungal activities, suggesting potential in addressing microbial infections (Desai et al., 2011). Kolisnyk et al. (2015) explored the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, adding to the body of knowledge on the antimicrobial potential of related compounds (Kolisnyk et al., 2015).

Pharmacokinetics and Metabolism

Vincent et al. (1984) examined the pharmacokinetics of related compounds, emphasizing the significance of understanding how these compounds are metabolized in different species (Vincent et al., 1984). Skibba et al. (1970) also investigated the N-demethylation of a related antineoplastic agent, highlighting the metabolic pathways crucial for therapeutic efficacy (Skibba et al., 1970).

Miscellaneous Applications

Additional research has explored various applications, including the development of compounds with potential antidepressant and nootropic effects (Thomas et al., 2016) (Thomas et al., 2016), and the synthesis of derivatives with molluscicidal properties (El-bayouki & Basyouni, 1988) (El-bayouki & Basyouni, 1988).

Mecanismo De Acción

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the Enoyl- [acyl-carrier-protein] reductase [NADH], by binding to it .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis by interacting with the Enoyl- [acyl-carrier-protein] reductase [NADH] . The downstream effects of this interaction on other biochemical pathways are currently unknown .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-7-10(14)5-4-6-11(7)16-13(17)12-8(2)15-9(3)18-12/h4-6H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWDLODGYFAZPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=C(O2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)

![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)

![3-(2-Chloro-6-fluorophenyl)-5-[2-(3-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365968.png)

![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)